molecular formula C26H23FN4 B12923479 Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- CAS No. 190776-50-2

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-

Cat. No.: B12923479
CAS No.: 190776-50-2
M. Wt: 410.5 g/mol
InChI Key: RSJOSFPGRLWVAY-UHFFFAOYSA-N
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Description

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridazine ring substituted with fluorophenyl, phenyl, and phenyl-piperazinyl groups

Preparation Methods

The synthesis of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves multiple steps, typically starting with the preparation of the pyridazine core One common synthetic route includes the reaction of hydrazine derivatives with diketones to form the pyridazine ringIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- undergoes several types of chemical reactions, including:

Scientific Research Applications

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- can be compared with other similar compounds, such as:

Biological Activity

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyridazine class and is characterized by a unique structure that includes:

  • A pyridazine ring .
  • Substituents such as 4-fluorophenyl , 4-phenyl , and a piperazine moiety .

Its molecular formula is C26H23FNC_{26}H_{23}FN, with a molecular weight of 396.47 g/mol. The presence of fluorine and multiple phenyl groups contributes to its chemical reactivity and biological interactions .

Research indicates that pyridazine derivatives, including this specific compound, may interact with various biological macromolecules, influencing several pathways. Notably, studies have shown that compounds with similar structures exhibit significant pharmacological properties such as:

  • Monoamine Oxidase (MAO) Inhibition : Pyridazine derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values as low as 1.57 µM for MAO-A and showed selectivity for MAO-B .
  • Anticancer Activity : Various pyridazine derivatives have been screened against cancer cell lines, revealing promising activity with MIC values ranging from 0.5 to 128 µg/mL against pathogens like Staphylococcus aureus and MRSA . The compound's structure allows for effective binding to targets involved in cancer progression.

Pharmacological Properties

The biological activities of pyridazine derivatives can be summarized as follows:

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and MRSA
AnticancerSignificant inhibition in cancer cell lines
MAO InhibitionSelective inhibitors with low IC50 values
NeuroprotectivePotential candidates for neurodegenerative disorders
Anti-inflammatoryDual inhibition of COX enzymes

Case Studies

  • MAO Inhibition Study : A study focused on the synthesis of pyridazinones containing piperazine moieties found that compounds T3 and T6 were reversible inhibitors of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s due to their selectivity and low toxicity towards healthy cells .
  • Anticancer Evaluation : Another investigation screened a series of pyridazine derivatives against 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated several compounds exhibited potent anticancer properties, highlighting the therapeutic potential of pyridazine-based structures in oncology .

Properties

CAS No.

190776-50-2

Molecular Formula

C26H23FN4

Molecular Weight

410.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-phenyl-3-(4-phenylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C26H23FN4/c27-22-13-11-21(12-14-22)25-19-24(20-7-3-1-4-8-20)26(29-28-25)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18H2

InChI Key

RSJOSFPGRLWVAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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